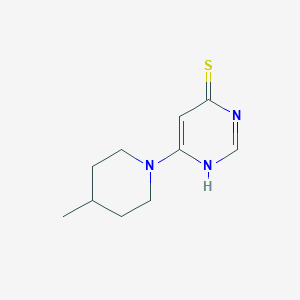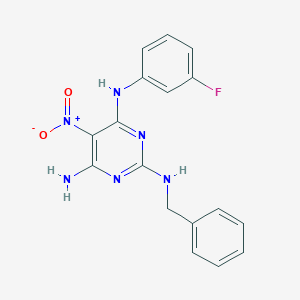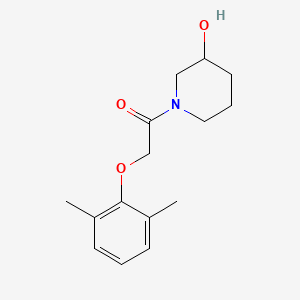![molecular formula C16H12N4O B12495976 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinoxaline moiety, with a 4-methylphenyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The dihydroquinoxaline is then treated with thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with 4-methylphenylhydrazine to form the triazoloquinoxaline core.
Hydroxylation: Finally, the triazoloquinoxaline is hydroxylated to yield this compound.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several scientific research applications :
Antiviral Activity: The compound has shown potential as an antiviral agent, particularly against certain strains of viruses.
Antimicrobial Activity: It exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity with various biological targets, aiding in drug design and development.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves several pathways :
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol can be compared with other similar compounds :
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 4-methylphenyl group, which may affect its biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group instead of a hydroxyl group, which can influence its reactivity and binding properties.
Pyrimido-quinoxaline: This isostere has a pyrimidine ring instead of a triazole ring, leading to different biological activities.
Eigenschaften
Molekularformel |
C16H12N4O |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)14-18-19-15-16(21)17-12-4-2-3-5-13(12)20(14)15/h2-9H,1H3,(H,17,21) |
InChI-Schlüssel |
KWUOKGFKJDUMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)


![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)


![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)

